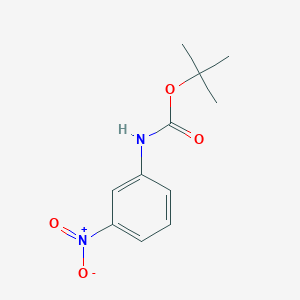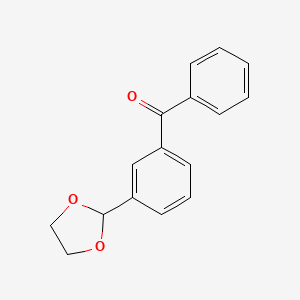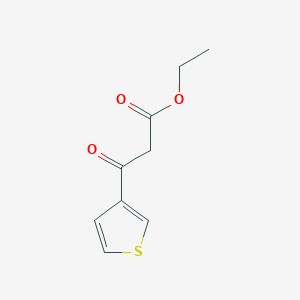![molecular formula C16H14O4 B1313241 Methyl 3-[(3-formylphenoxy)methyl]benzoate CAS No. 148254-63-1](/img/structure/B1313241.png)
Methyl 3-[(3-formylphenoxy)methyl]benzoate
Overview
Description
Methyl 3-[(3-formylphenoxy)methyl]benzoate is an organic compound with the molecular formula C16H14O4 and a molecular weight of 270.28 g/mol . It is categorized under aldehydes and is primarily used for research purposes . This compound is known for its unique structure, which includes a formyl group attached to a phenoxy methyl benzoate backbone.
Biochemical Analysis
Biochemical Properties
Methyl 3-[(3-formylphenoxy)methyl]benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The aldehyde group in this compound can form Schiff bases with amino groups in proteins, leading to potential modifications in protein function . Additionally, it may interact with enzymes involved in aldehyde metabolism, such as aldehyde dehydrogenases, which catalyze the oxidation of aldehydes to carboxylic acids . These interactions can influence various biochemical pathways and cellular processes.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound may alter the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolites through different pathways . These effects can have significant implications for cell growth, differentiation, and survival.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as proteins and nucleic acids, through its aldehyde group . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, this compound may inhibit enzymes involved in aldehyde metabolism, leading to an accumulation of aldehydes within the cell . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that the compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects . As the dosage increases, significant biological effects can be observed, including changes in cellular metabolism, gene expression, and overall physiological function . High doses of this compound may lead to toxic or adverse effects, such as cellular damage or organ dysfunction . These dosage-dependent effects are important for determining the compound’s safety and efficacy in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as aldehyde dehydrogenases, which convert the aldehyde group to a carboxylic acid . This metabolic conversion can influence the compound’s activity and its effects on cellular processes. Additionally, this compound may interact with other metabolic enzymes, affecting the flux of metabolites through various pathways . Understanding these metabolic interactions is essential for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or passive diffusion . Once inside the cell, this compound may bind to intracellular proteins or be sequestered in specific cellular compartments . These interactions can influence the compound’s localization and accumulation, affecting its overall activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. The compound can be targeted to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, this compound may be directed to the mitochondria, affecting mitochondrial function and cellular metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-[(3-formylphenoxy)methyl]benzoate can be synthesized through several methods. One common synthetic route involves the reaction of 3-hydroxybenzaldehyde with methyl 3-(bromomethyl)benzoate in the presence of potassium carbonate in N,N-dimethylformamide at room temperature . This method yields the desired compound with a high degree of purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques that can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3-formylphenoxy)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Methyl 3-[(3-carboxyphenoxy)methyl]benzoate.
Reduction: Methyl 3-[(3-hydroxyphenoxy)methyl]benzoate.
Substitution: Various substituted phenoxy methyl benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[(3-formylphenoxy)methyl]benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[(3-formylphenoxy)methyl]benzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-formylbenzoate: Similar in structure but lacks the phenoxy methyl group.
Methyl 3-[2-(3-formylphenoxy)ethoxy]benzoate: Contains an ethoxy linker instead of a direct phenoxy methyl linkage.
Uniqueness
Methyl 3-[(3-formylphenoxy)methyl]benzoate is unique due to its specific structural features, which include a formyl group attached to a phenoxy methyl benzoate backbone. This structure allows for unique reactivity and interactions with biological molecules, making it valuable in various research applications.
Properties
IUPAC Name |
methyl 3-[(3-formylphenoxy)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-19-16(18)14-6-2-5-13(8-14)11-20-15-7-3-4-12(9-15)10-17/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHCXQJVDANXSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)COC2=CC=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-amino-N-[(4-fluorophenyl)methyl]hexanamide](/img/structure/B1313160.png)




![Ethyl 3-methyl-6-oxo-1-phenyl-1,6-dihydropyrano[2,3-c]pyrazole-5-carboxylate](/img/structure/B1313167.png)

![Imidazo[1,2-b]pyridazin-6-amine](/img/structure/B1313169.png)


![6-phenyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-diol](/img/structure/B1313181.png)


